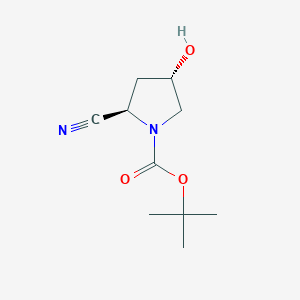![molecular formula C20H15N3O3S B2497937 4-(6-フェニルイミダゾ[2,1-b]チアゾール-3-カルボキサミド)安息香酸メチル CAS No. 1021260-38-7](/img/structure/B2497937.png)
4-(6-フェニルイミダゾ[2,1-b]チアゾール-3-カルボキサミド)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C20H15N3O3S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
4-(6-フェニルイミダゾ[2,1-b]チアゾール-3-カルボキサミド)安息香酸メチルは、ヒトがん細胞株に対して有望な細胞毒性を示します。研究者らは、HepG2 および MDA-MB-231 細胞における細胞生存率への影響を評価しました。特に、化合物 2-(6-(4-クロロフェニル)イミダゾ[2,1-b]チアゾール-3-イル)-N-(6-(4-(4-メトキシベンジル)ピペラジン-1-イル)ピリジン-3-イル)アセトアミドは、ソラフェニブ (IC50 = 5.2 μM) と比較して、MDA-MB-231 に対して強力な阻害作用を示しました (IC50 = 1.4 μM)。 MDA-MB-231 に対する選択性が高いことは、抗がん剤としての可能性をさらに強調しています .
CFTR 選択的ポテンシエーター
イミダゾ[2,1-b]チアゾールは、嚢胞性線維症膜貫通コンダクタンスレギュレーター (CFTR) 選択的ポテンシエーターとしても研究されています。本化合物に対する直接的な証拠はありませんが、その構造的特徴は、この分野における潜在的な関連性を示唆しています。
要約すると、4-(6-フェニルイミダゾ[2,1-b]チアゾール-3-カルボキサミド)安息香酸メチルは、抗がん研究から潜在的な抗菌および抗炎症効果まで、さまざまな用途において有望です。 その完全な治療の可能性を解き放つためには、さらなる研究が不可欠です . 詳細な情報やその他の用途については、お気軽にお問い合わせください! 😊
作用機序
Target of Action
Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate is a derivative of imidazo[2,1-b]thiazole-based chalcones . The primary targets of this compound are cancer cells, specifically colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) cells . These cells play a crucial role in the progression of their respective cancers.
Mode of Action
The compound interacts with its targets (cancer cells) by inducing cytotoxic effects . It has been observed that the compound causes mitochondrial membrane depolarization and multicaspase activation, leading to apoptosis . This means that the compound triggers a process of programmed cell death, which is a crucial mechanism for eliminating cancer cells.
Biochemical Pathways
The induction of apoptosis suggests that it may affect pathways related to cell survival and death, including the intrinsic (mitochondrial) pathway of apoptosis .
Result of Action
The primary result of the action of Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate is the induction of apoptosis in cancer cells . This leads to a reduction in the viability of these cells, thereby inhibiting the progression of the cancer. In particular, one of the compounds tested exhibited significant cytotoxic activity on MCF-7 cells, with an IC50 value of 9.76 µM .
将来の方向性
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
生化学分析
Biochemical Properties
Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism . The interaction with cytochrome P450 enzymes suggests that Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate may influence the metabolism of other compounds, potentially altering their pharmacokinetic profiles.
Cellular Effects
The effects of Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate on various cell types have been studied extensively. This compound has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate can affect gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to the active sites of certain enzymes, inhibiting their activity . This inhibition can lead to downstream effects on cellular processes, including alterations in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, with certain dosages leading to pronounced changes in physiological parameters, including liver enzyme levels and oxidative stress markers.
Metabolic Pathways
Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic profile of cells, leading to changes in energy production and detoxification processes.
Transport and Distribution
Within cells and tissues, Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its bioavailability and activity.
Subcellular Localization
The subcellular localization of Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate is critical for its activity. The compound has been found to localize primarily in the cytoplasm and nucleus, where it can exert its effects on gene expression and enzyme activity . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, enhancing its functional impact.
特性
IUPAC Name |
methyl 4-[(6-phenylimidazo[2,1-b][1,3]thiazole-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-26-19(25)14-7-9-15(10-8-14)21-18(24)17-12-27-20-22-16(11-23(17)20)13-5-3-2-4-6-13/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGELSRWQNPPRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2497854.png)
![N-(2,6-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2497856.png)
![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B2497857.png)
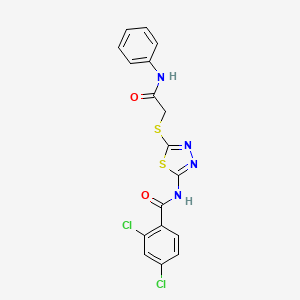
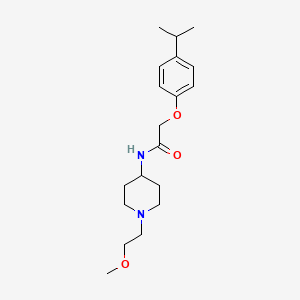
![[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2497862.png)
![(E)-methyl 2-(6-methoxy-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2497864.png)
![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B2497867.png)
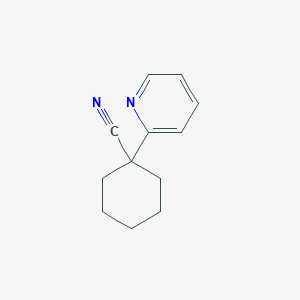

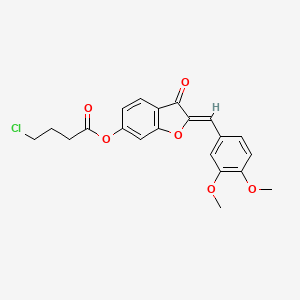
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide](/img/structure/B2497875.png)
